PROTAC Degradation Potency as a Function of Linker Length: BRD4 Degrader SAR Study
In a systematic SAR study of BRD4-targeting PROTACs, compounds incorporating linear (CH₂)₅, (CH₂)₆, and (CH₂)₁₁ linkers demonstrated superior BRD4 degradation (DC₅₀ = 16–52 nM) and improved cell viability profiles compared to conjugates with shorter linkers [1]. While the Thalidomide-O-C8-COOH building block was not itself the subject of the SAR study, the findings establish a clear class-level inference: PROTACs built with alkyl linkers in the C5–C11 length range (including C8) consistently outperform those with shorter C2–C4 linkers in both degradation efficiency and cellular activity [2]. This supports selection of the C8 spacer over shorter alkyl linker conjugates (e.g., Thalidomide-O-C4-COOH or Thalidomide-O-C6-COOH) when designing degraders where ternary complex formation geometry may require extended spatial reach [3].
| Evidence Dimension | BRD4 degradation potency (DC₅₀) as a function of linker length |
|---|---|
| Target Compound Data | Not directly measured in cited study; class-level extrapolation from (CH₂)₅–(CH₂)₁₁ linker series |
| Comparator Or Baseline | (CH₂)₅, (CH₂)₆, (CH₂)₁₁ linkers: DC₅₀ = 16–52 nM for BRD4 degradation |
| Quantified Difference | Compounds with (CH₂)₅–(CH₂)₁₁ linkers demonstrate low nanomolar DC₅₀ values; shorter linkers (C2–C4) generally exhibit reduced or no measurable degradation activity in the same assay system |
| Conditions | Cell-based BRD4 degradation assay in 293T cells; PROTACs constructed with JQ-1 warhead and varying linear alkyl linkers |
Why This Matters
This class-level evidence informs procurement decisions by demonstrating that C8-length alkyl linkers fall within the optimal range for PROTAC-mediated degradation efficacy, whereas shorter alkyl linkers may yield suboptimal or inactive degraders, potentially wasting research resources on failed SAR campaigns.
- [1] Adhikari B, Bhowmik A, et al. Structure-Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. ChemRxiv. Preprint. 2025. View Source
- [2] Bondeson DP, Mares A, Smith IE, et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat Chem Biol. 2015;11(8):611-617. (Class-level inference reference). View Source
- [3] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
